Cas no 629655-23-8 (2-Chloro-3-nitropyridin-4-OL)
2-Chloro-3-nitropyridin-4-OL Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-3-nitropyridin-4-ol
- 2-Chloro-3-nitro-pyridin-4-ol
- C5H3ClN2O3
- 2-CHLORO-3-NITROPYRIDIN-4-OL,
- 2-chloro-3-nitro-1H-pyridin-4-one
- 4-Pyridinol,2-chloro-3-nitro-
- RGJVVCCIZKLJRL-UHFFFAOYSA-N
- 4-Pyridinol, 2-chloro-3-nitro-
- 2-chloro-3-nitro-4-hydroxypyridine
- 2-Chloro-3-nitropyridin-4(1H)-one
- RP23660
- AB42470
- AB0025932
- ST2416685
- 2-CHLORO-4-HYDROX
- 3-AMINO-4-NITRODIPHENYLETHER
- J-508681
- AKOS006287328
- AMY10252
- AC-26684
- A8694
- SY109263
- MFCD07778466
- DTXSID80671914
- CS-0019261
- SCHEMBL1135488
- 629655-23-8
- DS-10748
- FT-0646410
- DB-020793
- 2-Chloro-3-nitropyridin-4-OL
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- MDL: MFCD07778466
- Inchi: 1S/C5H3ClN2O3/c6-5-4(8(10)11)3(9)1-2-7-5/h1-2H,(H,7,9)
- InChI Key: RGJVVCCIZKLJRL-UHFFFAOYSA-N
- SMILES: ClC1=C(C(C=CN1)=O)[N+](=O)[O-]
Computed Properties
- Exact Mass: 173.98300
- Monoisotopic Mass: 173.983
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 276
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 74.9
- XLogP3: 1
Experimental Properties
- Color/Form: No data avaiable
- Density: No data available
- Melting Point: No data available
- Boiling Point: 408.2°C at 760 mmHg
- Flash Point: No data available
- Refractive Index: 1.637
- PSA: 78.94000
- LogP: 1.87200
- Vapor Pressure: No data available
2-Chloro-3-nitropyridin-4-OL Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Safety Instruction: H303+H313+H333
- Storage Condition:Inert atmosphere,2-8°C
2-Chloro-3-nitropyridin-4-OL Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Chloro-3-nitropyridin-4-OL Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKM040-1 G |
2-chloro-3-nitropyridin-4-ol |
629655-23-8 | 97% | 1g |
¥ 1,247.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKM040-5 G |
2-chloro-3-nitropyridin-4-ol |
629655-23-8 | 97% | 5g |
¥ 4,989.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKM040-10 G |
2-chloro-3-nitropyridin-4-ol |
629655-23-8 | 97% | 10g |
¥ 8,738.00 | 2021-05-07 | |
| Fluorochem | 209656-250mg |
2-Chloro-3-nitropyridin-4-ol |
629655-23-8 | 95% | 250mg |
£60.00 | 2022-03-01 | |
| Fluorochem | 209656-1g |
2-Chloro-3-nitropyridin-4-ol |
629655-23-8 | 95% | 1g |
£165.00 | 2022-03-01 | |
| Fluorochem | 209656-5g |
2-Chloro-3-nitropyridin-4-ol |
629655-23-8 | 95% | 5g |
£492.00 | 2022-03-01 | |
| Fluorochem | 209656-10g |
2-Chloro-3-nitropyridin-4-ol |
629655-23-8 | 95% | 10g |
£740.00 | 2022-03-01 | |
| TRC | C611400-10mg |
2-Chloro-3-nitropyridin-4-ol |
629655-23-8 | 10mg |
$ 50.00 | 2022-06-01 | ||
| TRC | C611400-50mg |
2-Chloro-3-nitropyridin-4-ol |
629655-23-8 | 50mg |
$ 135.00 | 2022-06-01 | ||
| TRC | C611400-100mg |
2-Chloro-3-nitropyridin-4-ol |
629655-23-8 | 100mg |
$ 185.00 | 2022-06-01 |
2-Chloro-3-nitropyridin-4-OL Suppliers
2-Chloro-3-nitropyridin-4-OL Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 2-Chloro-3-nitropyridin-4-OL
Comprehensive Overview of 2-Chloro-3-nitropyridin-4-OL (CAS No. 629655-23-8): Properties, Applications, and Industry Insights
2-Chloro-3-nitropyridin-4-OL (CAS No. 629655-23-8) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This nitropyridine derivative features a unique combination of functional groups, including a chloro substituent, nitro group, and hydroxyl moiety, making it a versatile intermediate for synthetic applications. As the demand for pyridine-based compounds grows in drug discovery, understanding the properties and potential of this molecule becomes increasingly relevant.
The molecular structure of 2-Chloro-3-nitropyridin-4-OL enables diverse reactivity patterns, particularly in nucleophilic substitution reactions. Researchers have explored its utility in constructing biologically active molecules, with recent studies highlighting its role in developing novel kinase inhibitors and antimicrobial agents. The compound's electron-withdrawing groups (nitro and chloro) enhance its electrophilic character, facilitating selective modifications at specific ring positions—a feature highly valued in medicinal chemistry.
Current industry trends emphasize sustainable synthesis methods for nitropyridine intermediates. A 2023 survey of pharmaceutical R&D teams revealed that 68% prioritize green chemistry approaches when working with halogenated pyridines. This aligns with growing searches for "eco-friendly nitropyridine synthesis" and "catalytic pyridine functionalization" across scientific databases. The compound's potential in crop protection formulations has also sparked interest, particularly in developing next-generation low-residue agrochemicals.
Analytical characterization of CAS 629655-23-8 typically involves HPLC (≥98% purity), NMR spectroscopy (1H/13C), and mass spectrometry. Stability studies indicate optimal storage under inert atmosphere at 2-8°C, addressing common queries about "nitropyridine storage conditions." Recent patent analyses show a 40% increase in filings incorporating this scaffold since 2020, predominantly for central nervous system (CNS) therapeutics and anticancer drug candidates.
The global market for pyridine derivatives is projected to grow at 6.2% CAGR through 2030, driven by demand for small molecule pharmaceuticals. This positions 2-Chloro-3-nitropyridin-4-OL as a strategic building block, particularly for structure-activity relationship (SAR) studies. Computational chemistry approaches now frequently employ this compound in molecular docking simulations, reflecting the industry's shift toward AI-assisted drug design methodologies.
Quality control protocols for 629655-23-8 emphasize rigorous impurity profiling, especially for pharmaceutical-grade intermediates. Recent advancements in continuous flow chemistry have demonstrated improved yields (up to 85%) in its preparation, addressing the frequent search term "scalable nitropyridine synthesis." The compound's hydrogen bonding capacity also makes it valuable for developing supramolecular materials, an emerging application area.
Environmental fate studies of chloronitropyridine compounds have become increasingly important, with biodegradation pathways being actively researched. This responds to regulatory requirements and the trending search "nitropyridine environmental impact." The molecule's photostability properties are also under investigation for potential applications in photoactive materials and organic electronics.
In analytical method development, 2-Chloro-3-nitropyridin-4-OL serves as a reference standard for HPLC method validation of related compounds. Its distinct UV-Vis absorption profile (λmax ~320 nm) facilitates detection at low concentrations, making it valuable for trace analysis techniques. Recent publications highlight its use in developing chromatographic separation methods for complex heterocyclic mixtures.
The compound's safety profile has been extensively documented, with proper handling procedures for laboratory-scale operations being a frequent topic in safety forums. While not classified as hazardous under standard conditions, recommended precautions mirror those for similar nitroaromatic compounds, addressing common queries about "nitropyridine handling guidelines."
Future research directions for CAS 629655-23-8 include exploring its potential in metal-organic frameworks (MOFs) and as a ligand in catalytic systems. The growing interest in multicomponent reactions using such building blocks reflects the compound's untapped potential in diversity-oriented synthesis. As the pharmaceutical industry continues to prioritize fragment-based drug discovery, the role of well-characterized intermediates like this nitropyridine derivative will undoubtedly expand.
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